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molecular formula C11H10FN3O2 B8651750 ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate

ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate

Cat. No. B8651750
M. Wt: 235.21 g/mol
InChI Key: OAYFFUSZSXAYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09266870B2

Procedure details

To a solution of ethyl-1H-pyrazole-3-carboxylate (25.0 g, 178.4 mmol) and 2-bromo-5-fluoropyridine (47.1 g, 267.6 mmol) in DMF (300 mL), copper(I) iodide (8.5 g, 44.6 mmol), rac-trans-N,N′-dimethylcyclohexane-1,2-diamine (28.1 mL, 178.4 mmol) and Cs2CO3 (116.2 g, 356.8 mmol) were added, and the resulting mixture was stirred for 7 hours at 90° C. The reaction mixture was allowed to cool to room temperature, then water and EtOAc were added thereto, followed by filtration through Celite®. The organic layer was taken out from the filtrate, washed with a saturated aqueous solution of sodium chloride, dried over Na2SO4, then the drying agent was filtered off, and then the solvent was distilled off under reduced pressure. The obtained residue was purified by column chromatography (HP-Sil 50 g, hexane/EtOAc=70/30 to 0/100). The obtained solid was stirred and washed in hexane/EtOAc=4/1 and filtered out to obtain the title compound (29.0 g) (colorless solid).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
47.1 g
Type
reactant
Reaction Step One
Quantity
28.1 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
116.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
8.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[CH:9][NH:8][N:7]=1)=[O:5])[CH3:2].Br[C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][N:13]=1.CN[C@@H]1CCCC[C@H]1NC.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.[Cu]I.CCOC(C)=O.O>[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[CH:9][N:8]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][N:13]=2)[N:7]=1)=[O:5])[CH3:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)OC(=O)C1=NNC=C1
Name
Quantity
47.1 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)F
Name
Quantity
28.1 mL
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Cs2CO3
Quantity
116.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Name
copper(I) iodide
Quantity
8.5 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 7 hours at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
followed by filtration through Celite®
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
the drying agent was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography (HP-Sil 50 g, hexane/EtOAc=70/30 to 0/100)
STIRRING
Type
STIRRING
Details
The obtained solid was stirred
WASH
Type
WASH
Details
washed in hexane/EtOAc=4/1
FILTRATION
Type
FILTRATION
Details
filtered out

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C)OC(=O)C1=NN(C=C1)C1=NC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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